3-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol
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Overview
Description
3-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including potential antidepressant and anxiolytic effects . This compound is structurally related to harmaline and tetrahydroharmine, which are naturally occurring alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol typically involves the condensation of 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one with phenol under acidic or basic conditions . The reaction conditions may vary, but common reagents include hydrochloric acid or sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine, while nitration can be performed using nitric acid.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective and neuroregenerative properties.
Medicine: Investigated for its antidepressant and anxiolytic effects, similar to other beta-carbolines.
Mechanism of Action
The mechanism of action of 3-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol involves interaction with various molecular targets and pathways:
Neurotransmitter Modulation: It may inhibit the reuptake of serotonin and other neurotransmitters, leading to increased levels in the synaptic cleft.
Receptor Binding: The compound may bind to specific receptors in the brain, such as the serotonin and dopamine receptors, modulating their activity.
Enzyme Inhibition: It may inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
Harmaline: Another beta-carboline with similar antidepressant and anxiolytic effects.
Tetrahydroharmine: Structurally related and shares similar biological activities.
Pinoline: A naturally occurring beta-carboline with neuroprotective properties.
Uniqueness
3-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol is unique due to its specific structural features, such as the methoxy group at the 6-position and the phenol moiety, which may contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C18H18N2O2 |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-(6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol |
InChI |
InChI=1S/C18H18N2O2/c1-22-13-5-6-16-15(10-13)14-7-8-19-17(18(14)20-16)11-3-2-4-12(21)9-11/h2-6,9-10,17,19-21H,7-8H2,1H3 |
InChI Key |
BPHFSKBWRHOQHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC(=CC=C4)O |
Origin of Product |
United States |
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